

# commercial availability of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

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## Compound of Interest

Compound Name: *Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate*

Cat. No.: B046582

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## In-Depth Technical Guide: Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate** is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. While not readily available as a stock chemical, its synthesis is achievable through established methodologies. This scaffold serves as a crucial intermediate in the development of potent and selective inhibitors targeting key enzymes in epigenetic regulation, most notably Lysine-Specific Demethylase 1 (LSD1). This guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and its application in the context of LSD1 inhibition, a promising avenue for cancer therapy.

## Commercial Availability

Direct commercial availability of **Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate** is highly limited. An extensive search of chemical supplier databases reveals that the compound is not a standard catalog item. Only a single supplier, BLD Pharm, lists the dihydrochloride salt form,

albeit without an associated CAS number or detailed technical data, and notes that it requires cold-chain transportation.[\[1\]](#)

Researchers seeking to work with this molecule will likely need to perform a custom synthesis or source it from a specialized chemical synthesis provider. The primary starting material for its synthesis, Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate), is, in contrast, widely available from numerous suppliers.

Table 1: Commercial Availability of Key Compounds

Compound Name	CAS Number	Typical Commercial Availability	Notes
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate	N/A	Very Limited / Custom Synthesis	Dihydrochloride salt listed by one supplier without a CAS number.
Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)	1126-09-6	Widely Available	Common starting material for synthesis. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
4-Chloropyridine hydrochloride	7379-35-3	Widely Available	Common coupling partner for synthesis.

## Physicochemical and Spectroscopic Data

Due to its nature as a synthetic intermediate, detailed physicochemical data for **Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate** is not available in public databases. However, data for the key starting material, Ethyl isonipecotate, is well-documented and provided below for reference.

Table 2: Physicochemical Properties of Ethyl Isonipecotate (CAS 1126-09-6)

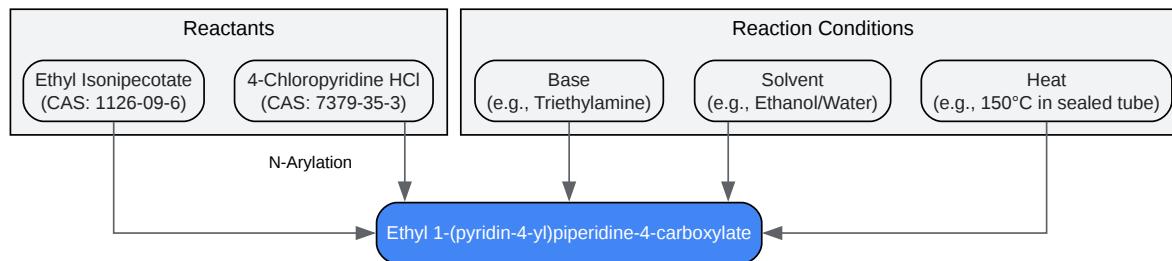
Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	[5]
Molecular Weight	157.21 g/mol	[4][5]
Appearance	Clear colorless to slightly brown liquid	[3][4]
Boiling Point	204 °C	[3][4]
Density	1.02 g/mL at 25 °C	[3][4]
Refractive Index (n <sub>20/D</sub> )	1.459	[3][4]
Solubility	Miscible with water	[4]
Storage Temperature	Room temperature, under inert atmosphere	[3][4]

Spectroscopic data for the final product would need to be generated upon synthesis and purification. For reference, the <sup>1</sup>H NMR and mass spectrometry data for the starting Ethyl isonipecotate are available.[2][6]

## Synthesis and Experimental Protocols

The primary route to synthesize **Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate** is through the N-arylation of Ethyl isonipecotate. This reaction typically involves the coupling of the secondary amine of the piperidine ring with a halogenated pyridine, such as 4-chloropyridine. While a specific protocol isolating the ethyl ester is not explicitly detailed in the surveyed literature, a procedure for the synthesis of the corresponding carboxylic acid provides a clear and adaptable methodology.[7] The target ethyl ester is the intermediate product before the final saponification (hydrolysis) step.

## Key Synthetic Reaction: N-Arylation



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Caption: General schematic for the N-arylation synthesis.

## Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the corresponding carboxylic acid and is intended to yield the target ethyl ester by omitting the final hydrolysis step.[\[7\]](#)

### Materials:

- Ethyl isonipecotate (1.0 eq)
- 4-Chloropyridine hydrochloride (1.0-1.2 eq)
- Triethylamine (2.5-3.0 eq)
- Anhydrous Ethanol
- Deionized Water
- Sealed reaction tube or pressure vessel

### Procedure:

- To a pressure-rated sealed tube, add 4-Chloropyridine hydrochloride and dissolve it in a mixture of ethanol and water (e.g., 1:3 v/v).

- Add triethylamine to the solution to act as a base, neutralizing the hydrochloride and facilitating the reaction.
- Add Ethyl isonipecotate to the reaction mixture.
- Seal the tube securely and heat the reaction mixture to 150°C. Maintain this temperature with stirring for approximately 96 hours.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the point of maximum conversion to the desired product before significant hydrolysis to the carboxylic acid occurs.
- Once the reaction is complete, cool the vessel to room temperature.
- Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
- The remaining aqueous solution can be basified (e.g., with Na<sub>2</sub>CO<sub>3</sub>) and extracted with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic extracts, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate** using flash column chromatography on silica gel.

Note: Optimization of reaction time and temperature may be necessary to maximize the yield of the ethyl ester and minimize the formation of the hydrolyzed carboxylic acid byproduct.

## Application in Drug Development: LSD1 Inhibition

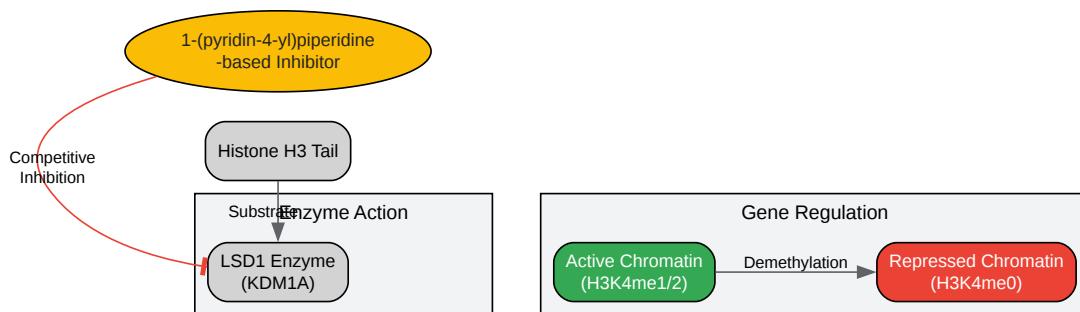
The 1-(pyridin-4-yl)piperidine scaffold is a key pharmacophore in the design of potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).<sup>[8][9]</sup> LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetics by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.<sup>[8][10]</sup>

Overexpression of LSD1 is implicated in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a high-value therapeutic target.<sup>[11][12][13]</sup>

Inhibitors containing the **Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate**-derived core function by competing with the histone substrate for the active site of the enzyme.

## Signaling Pathway and Mechanism of Action

LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex. By removing methyl groups from H3K4me1/2, LSD1 facilitates transcriptional repression. Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, promoting cell differentiation and apoptosis in cancer cells.

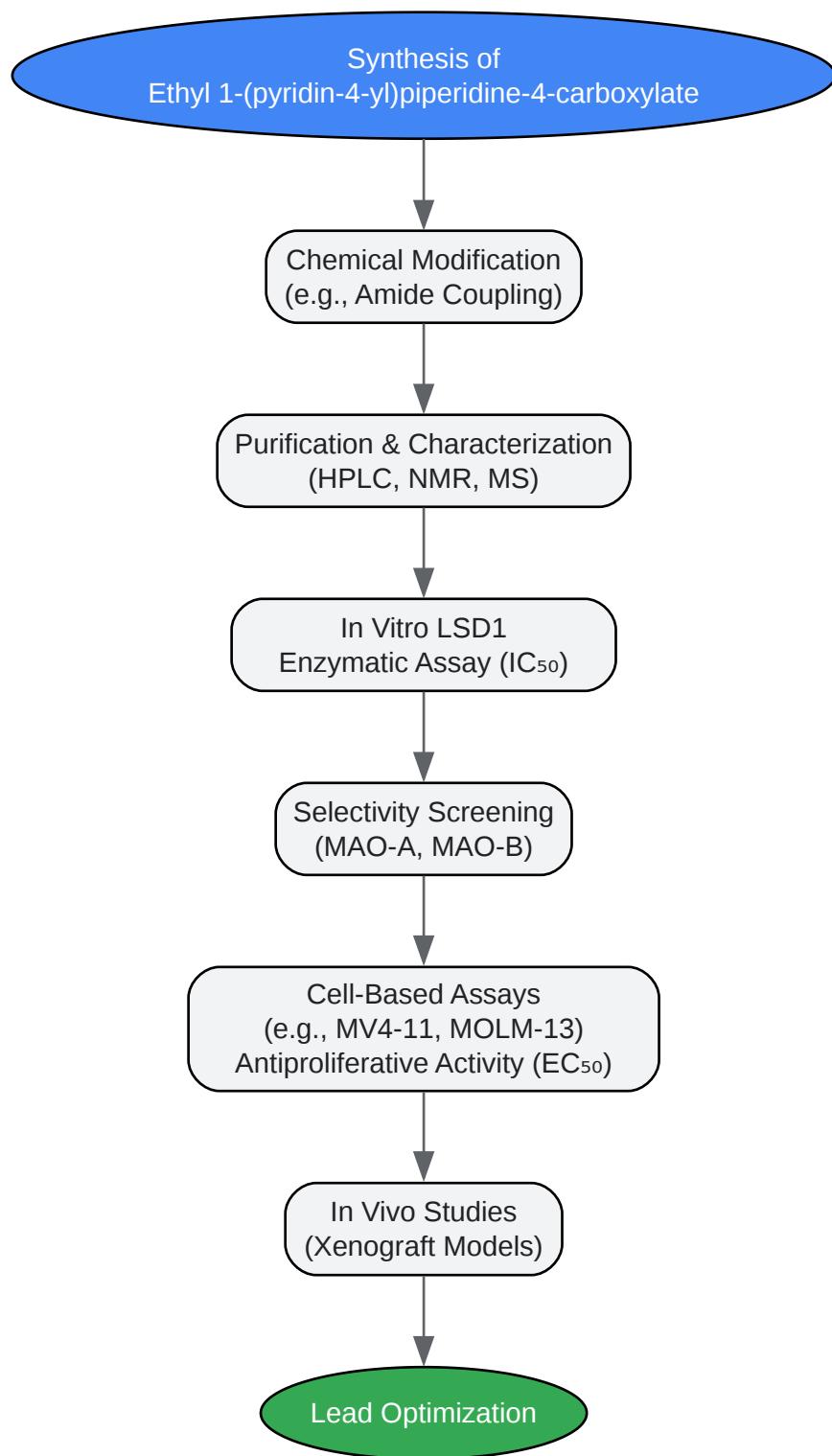


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Caption: Mechanism of LSD1 inhibition by pyridine-piperidine scaffolds.

## Experimental Workflow for Inhibitor Screening

The development and evaluation of novel LSD1 inhibitors derived from this scaffold typically follow a structured workflow, from initial synthesis to biological evaluation.



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Caption: Workflow for development of LSD1 inhibitors.

Potent inhibitors developed from this core structure have demonstrated IC<sub>50</sub> values in the low nanomolar range against LSD1 and exhibit high selectivity over related monoamine oxidases (MAO-A and MAO-B).<sup>[9][11]</sup> Furthermore, these compounds have shown significant anti-proliferative activity in various cancer cell lines.<sup>[13]</sup>

## Conclusion

**Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate**, while not a readily available reagent, represents a valuable and synthetically accessible building block for modern drug discovery. Its central role in the architecture of potent LSD1 inhibitors underscores its importance for researchers in oncology and epigenetics. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in the development of next-generation therapeutics targeting epigenetic pathways.

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